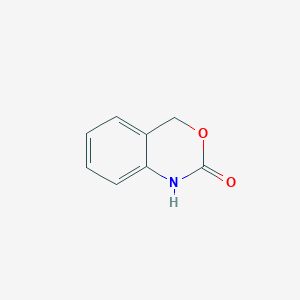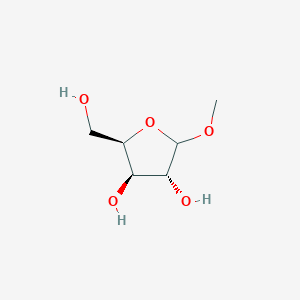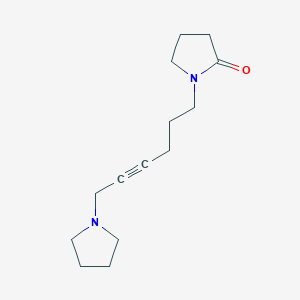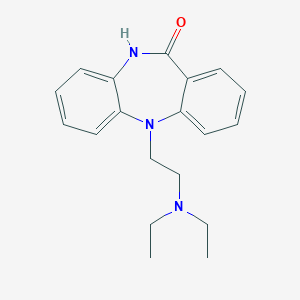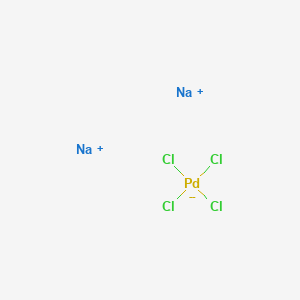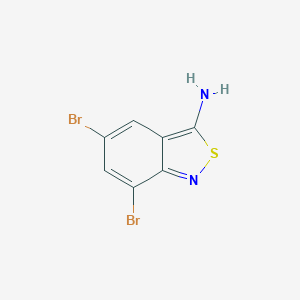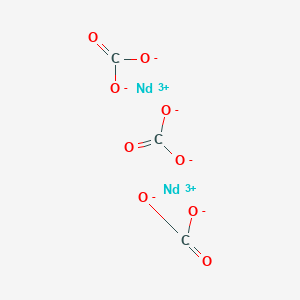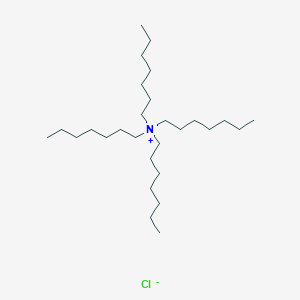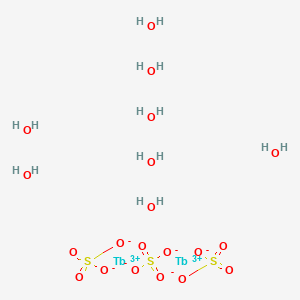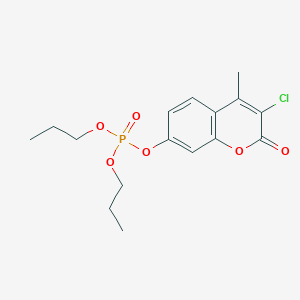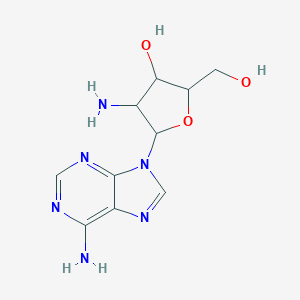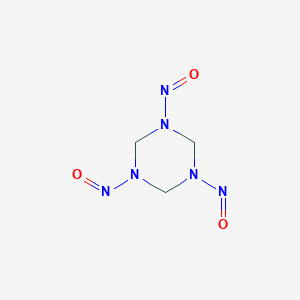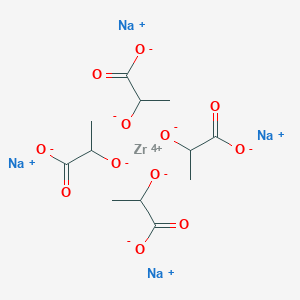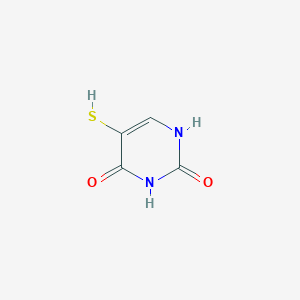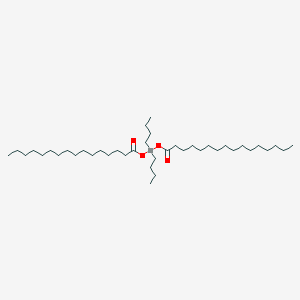
Dibutylbis(palmitoyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis(palmitoyloxy)stannane, also known as DBPS, is an organotin compound that has been extensively studied for its various applications in scientific research. It is a lipophilic compound that is commonly used as a surfactant in biological experiments due to its amphiphilic nature. DBPS is synthesized by the reaction of dibutyltin oxide with palmitic acid, and it has been shown to have various biochemical and physiological effects that make it an important tool in scientific research.
Mecanismo De Acción
Dibutylbis(palmitoyloxy)stannane is known to interact with cell membranes and alter their physical properties. It has been shown to increase the fluidity of lipid bilayers and enhance the permeability of cell membranes. This property makes it an important tool for studying membrane-associated processes such as cell signaling, transport, and fusion.
Efectos Bioquímicos Y Fisiológicos
Dibutylbis(palmitoyloxy)stannane has been shown to have various biochemical and physiological effects such as altering the activity of enzymes, inducing apoptosis in cancer cells, and modulating the immune response. It has also been shown to have anti-inflammatory and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dibutylbis(palmitoyloxy)stannane in lab experiments include its amphiphilic nature, which allows it to solubilize hydrophobic compounds in aqueous solutions, and its ability to alter the physical properties of cell membranes. However, its lipophilic nature can also lead to nonspecific interactions with other lipophilic compounds, which can complicate data interpretation.
Direcciones Futuras
For research on Dibutylbis(palmitoyloxy)stannane include studying its interactions with specific membrane proteins, developing new methods for its synthesis, and exploring its potential as a drug delivery agent. Additionally, the use of Dibutylbis(palmitoyloxy)stannane in combination with other surfactants or lipids may lead to the development of new tools for studying membrane-associated processes.
Métodos De Síntesis
The synthesis of Dibutylbis(palmitoyloxy)stannane involves the reaction of dibutyltin oxide with palmitic acid in a solvent such as chloroform or toluene. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from a suitable solvent. The purity of the final product is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
Dibutylbis(palmitoyloxy)stannane has been extensively used in scientific research for various applications such as cell membrane labeling, protein immobilization, and drug delivery. Due to its amphiphilic nature, it is an excellent surfactant and can be used to solubilize hydrophobic compounds in aqueous solutions. It has also been used as a model compound for studying the behavior of other organotin compounds in biological systems.
Propiedades
Número CAS |
13323-63-2 |
|---|---|
Nombre del producto |
Dibutylbis(palmitoyloxy)stannane |
Fórmula molecular |
C40H80O4Sn |
Peso molecular |
743.8 g/mol |
Nombre IUPAC |
[dibutyl(hexadecanoyloxy)stannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-4-2;/h2*2-15H2,1H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
HRIMTTNYSCTIDV-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC |
Otros números CAS |
13323-63-2 |
Pictogramas |
Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



